molecular formula C14H11BrN2O2 B8783733 N'-benzoyl-4-bromobenzohydrazide

N'-benzoyl-4-bromobenzohydrazide

Cat. No. B8783733
M. Wt: 319.15 g/mol
InChI Key: JVLIVVZYTDSKKC-UHFFFAOYSA-N
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Patent
US07927720B2

Procedure details

In a 300 mL three-necked flask were placed 19 g (60 mmol) of N′-benzoyl-4-bromobenzohydrazide and 100 mL of phosphoryl chloride. This mixture was stirred while being heated at 100° C. for 5 hours under a stream of nitrogen. After a predetermined time, the solid obtained by distilling off phosphoryl chloride from the mixture under reduced pressure was washed with a saturated aqueous sodium carbonate solution. The mixture was collected by suction filtration, and the collected solid was washed with methanol, so that 6.0 g of a white powder, which was a target substance, was obtained at a yield of 33%.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>P(Cl)(Cl)(Cl)=O>[Br:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]2[O:19][C:1]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[N:9][N:10]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NNC(C1=CC=C(C=C1)Br)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 mL three-necked flask were placed
CUSTOM
Type
CUSTOM
Details
After a predetermined time, the solid obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling off phosphoryl chloride from the mixture under reduced pressure
WASH
Type
WASH
Details
was washed with a saturated aqueous sodium carbonate solution
FILTRATION
Type
FILTRATION
Details
The mixture was collected by suction filtration
WASH
Type
WASH
Details
the collected solid was washed with methanol, so that 6.0 g of a white powder, which
CUSTOM
Type
CUSTOM
Details
was obtained at a yield of 33%

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C=1OC(=NN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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